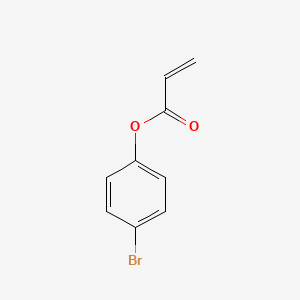

4-Bromophenyl acrylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7BrO2 |

|---|---|

Molecular Weight |

227.05 g/mol |

IUPAC Name |

(4-bromophenyl) prop-2-enoate |

InChI |

InChI=1S/C9H7BrO2/c1-2-9(11)12-8-5-3-7(10)4-6-8/h2-6H,1H2 |

InChI Key |

HWWIOYDCNOHHMH-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromophenyl Acrylate and Its Derivatives

Direct Esterification Approaches for 4-Bromophenyl Acrylate (B77674) Synthesis

Direct esterification represents a primary and straightforward method for synthesizing 4-bromophenyl acrylate. This approach typically involves the reaction of a 4-bromophenol (B116583) with an acrylic acid derivative. A common strategy is the reaction between 4-bromophenol and acryloyl chloride. This method is effective for producing various acrylate monomers. For instance, the synthesis of 4-[3-(2,4-dichloro-phenyl)3-oxoprop-1-en-1-yl]phenylacrylate is achieved by reacting its corresponding phenolic precursor with acryloyl chloride. researchgate.net

Another direct pathway is the esterification of 3-(4-bromophenyl)acrylic acid. ontosight.aibldpharm.com This carboxylic acid precursor can be converted to its corresponding ester, such as a methyl or ethyl ester, through processes like Fischer esterification. While this yields a related derivative, the underlying principle of direct esterification of a bromophenyl-containing acid is clearly established.

Catalytic Systems in Esterification

The efficiency of esterification reactions is heavily reliant on the choice of catalyst. For the production of esters from carboxylic acids and alcohols, acid catalysts are frequently employed. Sulfuric acid (H₂SO₄) is a classic and effective catalyst for Fischer esterification, often used in small molar percentages to drive the reaction to completion.

In industrial settings and for transesterification processes, which involve the conversion of one ester to another, various metallic catalysts are utilized. Titanium and zirconium-based catalysts, derived from orthoesters, are prominent. google.comgoogleapis.com These can be engineered to reduce by-products and improve the quality of the final ester product. google.com For the transesterification of (meth)acrylate esters with alcohols, phenoxide-based catalysts, such as sodium 2,6-di-tert-butyl-4-methylphenoxide and magnesium 2,6-di-tert-butyl-4-methylphenoxide, have demonstrated high catalytic activity. google.com Phase-transfer catalysis (PTC) also presents a viable method, using quaternary ammonium (B1175870) salts to facilitate the reaction between the carboxylate salt and an alkyl halide, which is particularly useful for compounds sensitive to traditional acidic or basic conditions. ichem.md

Optimization of Reaction Conditions

Optimizing reaction conditions is crucial for maximizing yield and purity. Key parameters include temperature, solvent, and the molar ratio of reactants.

For acid-catalyzed esterification, reactions are often conducted under reflux for several hours. For example, the synthesis of 3-(3-bromo-4-methoxy-phenyl)-acrylic acid methyl ester involves refluxing with methanol (B129727) and H₂SO₄ for 12 hours at 65°C, achieving yields greater than 85%.

In reactions involving more reactive species like acryloyl chloride, conditions can be milder. The formation of (2E)-3-(4-Bromophenyl)acryloyl chloride from its corresponding carboxylic acid using thionyl chloride (SOCl₂) is optimized by controlling the temperature between 70–80°C for 4–6 hours, leading to yields of 85–90%.

For alkylation-type ester synthesis, solvent polarity and temperature are key. The synthesis of ethyl 2-(4-bromobenzyl)acrylate is optimized using polar aprotic solvents like DMF or THF at temperatures between 60–80°C.

Table 1: Optimization of Reaction Conditions for Esterification and Related Reactions

| Reaction Type | Reactants | Catalyst/Reagent | Temperature (°C) | Duration (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Fischer Esterification | 3-(3-bromo-4-methoxy-phenyl)-acrylic acid, Methanol | H₂SO₄ (5 mol%) | 65 | 12 | >85 | |

| Acid Chloride Formation | (2E)-3-(4-Bromophenyl)acrylic acid, Thionyl chloride | None (reagent) | 70–80 | 4–6 | 85–90 | |

| Alkylation | 4-bromobenzyl bromide, Ethyl acrylate | K₂CO₃ or DBU | 70 | 12 | Not specified | |

| Phase-Transfer Catalysis | Acrylic acid, Alkyl halide | Quaternary ammonium salts | 55–75 | 1–1.5 | >90 | ichem.md |

Indirect Synthetic Pathways Involving this compound Precursors

Indirect methods provide alternative routes to this compound and its derivatives, often involving the formation of carbon-carbon double bonds as a key step. These pathways are particularly valuable when direct esterification is challenging or when specific stereochemistry is required.

Horner-Wadsworth-Emmons (HWE) Reactions for α,β-Unsaturated Ester Formation

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for creating α,β-unsaturated esters with high stereoselectivity, typically favoring the (E)-isomer. wikipedia.org The reaction involves a stabilized phosphonate (B1237965) carbanion reacting with an aldehyde or ketone.

A relevant example is the synthesis of ethyl (E)-3-(4-bromophenyl)acrylate. rsc.org This reaction combines 4-bromobenzaldehyde (B125591) with triethylphosphonoacetate in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The use of deep eutectic solvents (DES) as a reaction medium has been explored to enhance the green credentials of this transformation. rsc.org The HWE reaction is known for its tolerance of various functional groups and the use of mild conditions. thieme-connect.deresearchgate.net Modified HWE reactions have also been used to synthesize novel β-substituted-α-halomethyl acrylates, such as methyl (E)- 2-bromo-3-(3-bromophenyl)acrylate, demonstrating the versatility of this method. nih.gov

Table 2: Horner-Wadsworth-Emmons Reaction Examples

| Product | Aldehyde/Ketone | Phosphonate Reagent | Base/Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| Ethyl (E)-3-(4-bromophenyl)acrylate | 4-bromobenzaldehyde | Triethylphosphonoacetate | DBU / Deep Eutectic Solvent | Green solvent application, high stereoselectivity. | rsc.org |

| (E)-α-bromoacrylates | Various aldehydes | Bis(2,2,2-trifluoroethyl)bromophosphonoacetate | t-BuOK / 18-C-6 | Novel reagent for high stereoselectivity of (E)-isomers. | organic-chemistry.org |

| Methyl (E)- 2-bromo-3-(3-bromophenyl)acrylate | 3-bromobenzaldehyde | Methyl (Z)- 2-bromo-3-(furan-3-yl)acrylate precursor system | Aqueous medium | Eco-friendly one-pot synthesis. | nih.gov |

Wittig Reactions in the Synthesis of Related Bromophenyl Ethenes

The Wittig reaction is another cornerstone of alkene synthesis, reacting a phosphorus ylide with an aldehyde or ketone. libretexts.org While stabilized ylides (often used for acrylates) tend to produce (E)-alkenes, non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.org This reaction provides absolute control over the location of the newly formed double bond. libretexts.org

The synthesis of (E)-1-(4-bromophenyl)-2-phenylethene from 4-bromobenzaldehyde and benzyltriphenylphosphonium (B107652) chloride is a well-documented example that highlights the utility of the Wittig reaction for creating ethenes with a bromophenyl group. chegg.com Greener variations of this reaction have been developed, including solvent-free methods where reactants are ground together, and aqueous medium versions using mild bases like sodium bicarbonate. acs.orgresearchgate.net These adaptations make the Wittig reaction more environmentally benign.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of acrylates is an area of growing importance, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. d-nb.infoacs.org

Several strategies align with these principles:

Use of Bio-based Solvents: Research has focused on replacing toxic polar aprotic solvents like DMF with greener alternatives. acs.orgnih.gov Cyrene, a solvent derived from biomass, has been successfully used in controlled radical polymerization of acrylates and methacrylates, demonstrating its potential as a sustainable reaction medium. nih.gov

Aqueous Synthesis: Performing reactions in water is a major objective of green chemistry. An eco-friendly, one-pot synthesis of β-substituted-α-halomethyl acrylates has been developed using a modified HWE reaction in an aqueous phase. nih.gov Similarly, aqueous Wittig reactions have been implemented using sodium bicarbonate as a mild base, offering a safer and more sustainable alternative to traditional methods. researchgate.net

Renewable Feedstocks: The ultimate goal for green acrylate synthesis is to move away from petrochemical sources. d-nb.info Routes are being developed to produce acrylic acid from biomass-derived platform chemicals like furfural, using environmentally friendly processes such as photooxygenation and aerobic oxidation. d-nb.inforesearchgate.net

Application of Deep Eutectic Solvents

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents and catalysts in organic synthesis. researchgate.net These systems, typically formed from a mixture of a hydrogen bond acceptor (HBA) like choline (B1196258) chloride (ChCl) and a hydrogen bond donor (HBD), offer advantages such as low cost, low toxicity, and biodegradability. researchgate.net Their unique properties can enhance reaction rates and selectivity, making them ideal for reactions like esterification.

The synthesis of this compound via the esterification of 4-bromophenol with an acrylic acid derivative is a prime candidate for the application of DESs. Research has demonstrated that Lewis acidic DESs, particularly those based on choline chloride and a metal salt like zinc chloride (ZnCl₂), can effectively catalyze the acylation of phenols. rsc.orgnih.gov A DES formed from choline chloride and ZnCl₂ in a 1:3 molar ratio, for instance, has been successfully employed as both a catalyst and a solvent for Friedel-Crafts acylation reactions, offering high yields and the potential for catalyst recycling. rsc.org While a specific study on the synthesis of this compound using this method is not detailed, the established efficacy of [ChCl][ZnCl₂]₃ in acylating aromatic compounds suggests its strong potential for this transformation. The reaction would involve the activation of an acylating agent, such as acryloyl chloride, by the Lewis acidic DES, followed by nucleophilic attack by 4-bromophenol.

Furthermore, DESs composed of choline chloride and chromium(III) chloride hexahydrate have been shown to be highly efficient catalysts for the esterification of carboxylic acids with alcohols at room temperature, highlighting the versatility of metal-based DESs in promoting ester formation. google.com.na The potential of 4-bromophenol to form a DES has also been noted, where it can act as the HBD with choline chloride, creating a water-immiscible DES that has been used in microextraction applications. researchgate.netscholar9.com This indicates the compatibility of the substrate within a DES system, further supporting the feasibility of a DES-mediated synthesis.

The table below summarizes the conditions for acylation reactions using a DES, based on analogous reactions with phenols and other aromatic compounds.

Table 1: Representative Acylation Reactions Catalyzed by Deep Eutectic Solvents

| Reactant 1 | Reactant 2 | Deep Eutectic Solvent System | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Various Aromatics | Acetic Anhydride (B1165640) | [ChCl][ZnCl₂]₃ | Microwave, short time | Aromatic Ketones | High | rsc.org |

| Chitin | Acetic Anhydride | [ChCl][ZnCl₂] (1:2) | 90 °C, 3-6 h | Acetylated Chitin Nanocrystals | ~65% | nih.gov |

| Formic/Acetic Acid | Various Alcohols | [ChCl][CrCl₃·6H₂O]₂ | Room Temp, 24 h | Formate/Acetate Esters | High | google.com.na |

This table presents data for analogous acylation and esterification reactions to illustrate the potential of DES for synthesizing this compound.

Solvent-Free and Atom-Economical Methodologies

The principles of green chemistry prioritize methodologies that reduce waste and maximize the incorporation of reactant atoms into the final product, a concept known as atom economy. rsc.org Solvent-free reactions are a cornerstone of this approach, as they eliminate the environmental and safety concerns associated with volatile organic compounds.

A promising solvent-free method for the synthesis of this compound is the direct esterification of 4-bromophenol. A sustainable protocol for the acetylation of phenols has been developed using a stoichiometric amount of acetic anhydride in the absence of a solvent, catalyzed by a small amount (1%) of vanadyl sulfate (B86663) (VOSO₄). rsc.org This method proved effective for various phenols and could be adapted for acrylation by substituting acetic anhydride with acrylic anhydride. The reaction proceeds at room temperature, and the catalyst is environmentally benign.

Table 2: VOSO₄-Catalyzed Solvent-Free Acetylation of Thymol

| Substrate | Acylating Agent | Catalyst | Temperature (°C) | Time (h) | Isolated Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Thymol | Acetic Anhydride (1 eq.) | VOSO₄ (1%) | Room Temp. | 24 | 80 | rsc.org |

This table shows data for a model acetylation reaction, which serves as a template for the proposed synthesis of this compound.

Another highly atom-economical and green approach is the use of enzymes as catalysts. Lipases, in particular, are widely used for esterification reactions under mild conditions. mdpi.com Lipase-catalyzed synthesis can be performed in solvent-free systems or in aqueous micellar media, further enhancing the green credentials of the process. The esterification of 4-bromophenol with acrylic acid catalyzed by an immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435), represents a viable and environmentally friendly route to this compound. These biocatalytic methods are known for their high selectivity and efficiency, often proceeding at or near room temperature with minimal byproduct formation.

The direct synthesis of aryl acrylates can also be achieved through other atom-economical reactions. While not demonstrated specifically for this compound, iridium-catalyzed hydroarylative cross-coupling of alkenes represents a conceptually ideal framework for C-C bond formation with high atom economy. rsc.org Such advanced catalytic methods minimize the use of stoichiometric activating groups and reduce waste streams, aligning perfectly with the goals of sustainable synthesis.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromophenol |

| Acetic anhydride |

| Acryloyl chloride |

| Acrylic acid |

| Acrylic anhydride |

| Choline chloride |

| Chromium(III) chloride hexahydrate |

| Thymol |

| Vanadyl sulfate |

Polymerization of 4 Bromophenyl Acrylate Monomers

Homopolymerization of 4-Bromophenyl Acrylate (B77674): Mechanisms and Kinetics

The conversion of 4-bromophenyl acrylate monomers into a homopolymer, poly(this compound), can be initiated through different radical-based methodologies. The kinetics and the degree of control over the final polymer structure are highly dependent on the chosen polymerization method.

Conventional free radical polymerization (FRP) is a common method for polymerizing acrylate monomers. researchgate.net The process is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to generate free radicals. youtube.com

The mechanism of free radical polymerization of this compound proceeds through the characteristic steps of initiation, propagation, and termination:

Initiation: The initiator-derived radical adds to the double bond of a this compound monomer, forming a new monomer radical.

Propagation: The newly formed radical rapidly adds to successive monomer units, leading to the growth of the polymer chain.

Termination: The growth of polymer chains is concluded by either combination or disproportionation of two growing radical chains.

The kinetics of free radical polymerization are influenced by several factors, including the concentrations of the monomer and initiator, and the temperature. imaging.org The rate of polymerization is generally first order with respect to the monomer concentration and half order with respect to the initiator concentration. However, for acrylate polymerizations, autoacceleration, also known as the Trommsdorff–Norrish effect, can occur at higher conversions. This phenomenon is characterized by a significant increase in the polymerization rate and is attributed to a decrease in the termination rate constant due to the increased viscosity of the medium, which hinders the diffusion of large polymer radicals. imaging.org

While effective for producing high molecular weight polymers, conventional FRP offers limited control over the polymer's molecular weight, molecular weight distribution (polydispersity index, PDI), and architecture. cmu.edu This lack of control is a significant drawback for applications requiring well-defined polymer structures.

| Parameter | Typical Range/Value | Influence on Polymerization |

|---|---|---|

| Initiator | AIBN, Benzoyl Peroxide | Source of primary radicals to start polymerization. |

| Temperature | 50-80 °C | Affects the rate of initiator decomposition and propagation. |

| Solvent | Toluene, Dioxane, DMF | Can affect solubility and chain transfer reactions. |

| Monomer Concentration | 1-5 M | Directly influences the rate of polymerization. |

To overcome the limitations of conventional free radical polymerization, several controlled/living radical polymerization (CLRP) techniques have been developed. These methods allow for the synthesis of polymers with predetermined molecular weights, low polydispersity indices, and complex architectures.

Atom transfer radical polymerization (ATRP) is a versatile and widely used CLRP method for a variety of monomers, including acrylates. nih.govyoutube.com It is based on a reversible redox process catalyzed by a transition metal complex, typically copper, which mediates the equilibrium between active propagating radicals and dormant species. nih.gov

For the ATRP of this compound, a system would typically consist of the monomer, an initiator with a transferable halogen (e.g., an alkyl halide), a copper(I) halide catalyst (e.g., CuBr), and a ligand (e.g., a bidentate or tridentate nitrogen-based ligand like 2,2'-bipyridine or N,N,N',N'',N''-pentamethyldiethylenetriamine). expresspolymlett.com The dormant species is an alkyl halide, and the active propagating species is a carbon-centered radical. The equilibrium between these two states is controlled by the catalyst system, which allows for a low but persistent concentration of radicals, minimizing termination reactions. youtube.com

The rate of polymerization in ATRP is dependent on the concentrations of the monomer, initiator, and catalyst, as well as the equilibrium constant between the active and dormant species. cmu.edu The kinetics of ATRP for acrylates have been studied, and it has been shown that the polymerization proceeds in a controlled manner, with a linear increase in molecular weight with conversion and low polydispersity indices. cmu.edumdpi.com However, side reactions such as the loss of the terminal bromine can occur, especially at high conversions. researchgate.net

| Component | Example | Function |

|---|---|---|

| Monomer | This compound | The building block of the polymer. |

| Initiator | Ethyl α-bromoisobutyrate | Provides the initial alkyl halide for the polymerization. mdpi.com |

| Catalyst | CuBr | Mediates the reversible activation and deactivation. mdpi.com |

| Ligand | PMDETA | Solubilizes the copper catalyst and tunes its reactivity. mdpi.com |

| Solvent | Toluene, Anisole | Provides a suitable reaction medium. |

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CLRP technique that is compatible with a wide range of monomers, including acrylates. nih.govnih.gov The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. researchgate.net

The mechanism of RAFT involves a degenerative chain transfer process where the CTA reversibly reacts with the propagating radicals. This establishes an equilibrium between active and dormant polymer chains, where the dormant chains are capped with the thiocarbonylthio group from the CTA. This allows for the controlled growth of polymer chains and the synthesis of polymers with narrow molecular weight distributions. nih.gov

For the RAFT polymerization of this compound, the choice of the CTA is crucial for achieving good control. Dithiobenzoates and trithiocarbonates are common CTAs used for acrylate polymerization. nih.gov The polymerization kinetics are influenced by the rate of addition of the propagating radical to the CTA and the rate of fragmentation of the resulting intermediate radical. A successful RAFT polymerization requires that the rates of these processes are high, leading to a rapid equilibrium and a controlled polymerization. acs.org The presence of the electron-withdrawing bromophenyl group may influence the reactivity of the monomer and the interaction with the CTA.

Nitroxide-Mediated Polymerization (NMP) is a CLRP technique that utilizes a stable nitroxide radical to reversibly trap the propagating radical, forming a dormant alkoxyamine species. slideshare.net This reversible termination process allows for controlled chain growth.

While initially limited to styrenic monomers, the development of second-generation nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1), has expanded the scope of NMP to include acrylates. rsc.org The polymerization of acrylates via NMP often requires higher temperatures (typically >100 °C) to achieve a sufficient rate of C-O bond homolysis of the alkoxyamine.

For this compound, an NMP system would likely involve a unimolecular initiator (an alkoxyamine) or a combination of a conventional radical initiator and a stable nitroxide. The kinetics of the polymerization would be governed by the equilibrium constant for the reversible termination, which is influenced by the structure of the nitroxide and the propagating radical. The synthesis of well-defined poly(this compound) via NMP is a plausible approach, drawing parallels from the successful NMP of other acrylate monomers. acs.org

Group Transfer Polymerization (GTP) is a living polymerization method that is particularly well-suited for methacrylate (B99206) monomers. slideshare.net It involves the use of a silyl ketene acetal as an initiator and a nucleophilic or electrophilic catalyst. utexas.edu The polymerization proceeds through a Michael-type addition of the initiator to the monomer, with the silyl group transferring to the newly formed enolate. illinois.edu

While GTP is highly effective for methacrylates, its application to acrylates can be more challenging due to side reactions. cmu.edu The propagating species in acrylate GTP is more reactive and can lead to a loss of livingness. However, with the appropriate choice of catalyst and reaction conditions, controlled polymerization of acrylates via GTP is possible. cmu.edu

For this compound, considerations for GTP would include the selection of a suitable initiator and catalyst system. A nucleophilic catalyst, such as a fluoride or bifluoride salt, is typically used. The presence of the bulky and electron-withdrawing bromophenyl group might affect the stereochemistry and reactivity of the monomer in the GTP process. Careful optimization of the reaction conditions would be necessary to achieve a controlled polymerization and produce well-defined poly(this compound).

Anionic Polymerization Challenges for Acrylate Monomers

The anionic polymerization of acrylate monomers, including this compound, presents significant challenges due to the chemical structure of these molecules. cmu.edu The high reactivity of the propagating carbanion can lead to several side reactions that complicate the polymerization process and hinder the formation of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. youtube.comresearchgate.netosti.gov

One of the primary challenges is the susceptibility of the ester group's carbonyl carbon to nucleophilic attack by the initiator or the propagating carbanionic chain end. cmu.edu This reaction leads to the formation of a ketone and an alkoxide, effectively terminating the growing polymer chain and resulting in low molecular weight polymers. youtube.com

Another significant side reaction is the abstraction of the acidic α-proton on the acrylate monomer by the highly basic carbanion. cmu.edu This chain transfer reaction terminates one polymer chain while initiating a new, less reactive one, which can lead to a broad molecular weight distribution.

Furthermore, a "back-biting" reaction can occur, where the active chain-end attacks the carbonyl group of a preceding unit on its own chain. cmu.edu This intramolecular cyclization reaction forms a stable six-membered ring and terminates the chain, again limiting the achievable molecular weight. cmu.edu

To overcome these challenges, several strategies have been developed. These include conducting the polymerization at very low temperatures (e.g., -78°C) to minimize side reactions, using less nucleophilic initiators, and adding specific ligands or additives. researchgate.netosti.govresearchgate.net Ligands such as lithium chloride (LiCl) or alkylaluminums can stabilize the propagating center, reducing its reactivity and suppressing unwanted side reactions. cmu.eduuliege.be This approach, known as ligated anionic polymerization, allows for a more controlled or "living" polymerization of acrylate monomers, enabling the synthesis of polymers with more predictable structures. cmu.edu

Copolymerization Strategies with this compound

Copolymerization is a versatile strategy to tailor the properties of polymers by incorporating two or more different monomeric units into the same polymer chain. For this compound, copolymerization allows for the modification of properties such as thermal stability, solubility, and refractive index. A key aspect of understanding copolymerization behavior is the determination of monomer reactivity ratios.

Monomer reactivity ratios, denoted as r₁ and r₂, are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer versus the other comonomer. mdpi.com The accurate determination of these ratios is essential for predicting copolymer composition and microstructure. chemrxiv.org Several methods have been developed for this purpose, ranging from linear graphical methods to more complex non-linear computational models.

The Fineman-Ross (F-R) method is a conventional linearization technique used to determine monomer reactivity ratios from low-conversion copolymerization data. ekb.egscielo.orgcolab.ws The method is based on the following equation:

Where:

G = (F/f) - 1

H = F/f²

f = [M₁]/[M₂] (molar ratio of monomers in the feed)

F = d[M₁]/d[M₂] (molar ratio of monomers in the copolymer)

By plotting G versus H, a straight line is obtained where the slope is r₁ and the intercept is -r₂. rsc.org This method provides a straightforward graphical means of estimating the reactivity ratios.

For instance, in the copolymerization of N-(4-bromophenyl)-2-methacrylamide (BrPMAAm, M₁) with glycidyl (B131873) methacrylate (GMA, M₂), the reactivity ratios were determined using this approach. researchgate.net

Interactive Table: Fineman-Ross Parameters for BrPMAAm (M₁) and GMA (M₂) Copolymerization

| Feed Ratio (f₁) | Copolymer Composition (F₁) | f = f₁/f₂ | F = F₁/F₂ | G | H |

| 0.20 | 0.19 | 0.250 | 0.235 | -0.060 | 0.940 |

| 0.40 | 0.35 | 0.667 | 0.538 | -0.193 | 0.807 |

| 0.50 | 0.45 | 1.000 | 0.818 | -0.182 | 0.818 |

| 0.60 | 0.55 | 1.500 | 1.222 | -0.185 | 0.815 |

| 0.80 | 0.76 | 4.000 | 3.167 | -0.208 | 0.792 |

This table presents hypothetical data for illustrative purposes, based on typical experimental results found in the literature for similar systems.

The Kelen-Tüdõs (K-T) method is a refinement of the Fineman-Ross method that aims to provide a more even distribution of data points and reduce bias. scielo.orgrsc.orgresearchgate.net It introduces an arbitrary constant, α, which is calculated from the minimum and maximum H values from the F-R method (α = √HminHmax). tandfonline.com The K-T equation is:

Where:

η = G / (α + H)

ξ = H / (α + H)

A plot of η versus ξ yields a straight line that intercepts the y-axis at -r₂/α (when ξ=0) and r₁ (when ξ=1). rsc.org The extended Kelen-Tüdõs method offers further refinements to this approach. expresspolymlett.com These methods are widely applied to various copolymer systems, such as N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. researchgate.netexpresspolymlett.com

Interactive Table: Comparison of Reactivity Ratios for BrPMAAm (M₁) and GMA (M₂) by Different Methods researchgate.net

| Method | r₁ | r₂ |

| Fineman-Ross (F-R) | 0.2893 | 0.7114 |

| Kelen-Tüdõs (K-T) | 0.3361 | 0.8645 |

| Extended Kelen-Tüdõs (EKT) | 0.3096 | 0.8577 |

| Error-in-Variables Model (EVM) | 0.3453 | 0.8606 |

While linear methods are convenient, they can be statistically biased because they transform the original copolymerization equation, which can distort the error distribution. mdpi.com Non-linear least-squares methods and the error-in-variables-model (EVM) are considered more statistically robust for estimating reactivity ratios. researchgate.netadvancedsciencenews.com

The EVM is a powerful non-linear parameter estimation technique that acknowledges that all measured variables (both feed and copolymer compositions) are subject to experimental error. mdpi.comadvancedsciencenews.com Although computationally more intensive, the EVM provides the most statistically sound estimates of reactivity ratios and their confidence intervals. mdpi.com Computer programs, such as RREVM, have been developed to facilitate these calculations, making the method more accessible to researchers. researchgate.net The application of EVM has been demonstrated for various copolymer systems, including those involving monomers structurally related to this compound. researchgate.netresearchgate.net

The incorporation of this compound into advanced polymer architectures like block, graft, and star copolymers allows for the creation of materials with highly specialized properties. These complex structures are typically synthesized using controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. cmu.edunih.gov

Block Copolymers: These consist of long sequences, or blocks, of one monomer followed by a block of another. harth-research-group.org For example, a diblock copolymer could be synthesized by first polymerizing a monomer like styrene (B11656) or methyl methacrylate, and then using the resulting "living" polymer chain as a macroinitiator to polymerize this compound. cmu.edu This sequential monomer addition is a common strategy in living polymerization techniques. nih.gov

Graft Copolymers: These architectures feature a main polymer backbone with polymeric side chains (grafts) attached. cmu.educmu.edu There are three primary methods for synthesizing graft copolymers:

"Grafting through": A macromonomer (a polymer chain with a polymerizable end group) is copolymerized with a comonomer like this compound. cmu.edu

"Grafting from": A polymer backbone is first synthesized with initiator sites along its chain. A second monomer is then polymerized from these sites, forming the grafts. yyu.edu.trcore.ac.uk

"Grafting onto": A polymer backbone with functional groups is reacted with pre-formed polymer chains that have complementary reactive end groups. cmu.edu

Star Copolymers: These polymers consist of multiple polymer arms radiating from a central core. cmu.eduresearchgate.net Synthesis can be achieved through two main approaches:

"Core-first": A multifunctional initiator (the core) is used to simultaneously grow multiple polymer arms. cmu.edursc.org

"Arm-first": Linear polymer arms are synthesized first and then reacted with a multifunctional linking agent to form the star. cmu.edu

The bromine atom on the this compound monomer can also serve as a functional handle for post-polymerization modification, further expanding the possibilities for creating complex and functional polymer architectures.

Synthesis of Advanced Copolymer Architectures

Block Copolymer Synthesis

Block copolymers are macromolecules composed of two or more distinct homopolymer chains linked by covalent bonds. The synthesis of block copolymers containing this compound units can be approached using controlled/living radical polymerization (CRP) methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. justia.com These techniques allow for the sequential addition of different monomers to create well-defined block structures.

In a typical ATRP synthesis of a diblock copolymer, a first monomer is polymerized using an initiator in the presence of a transition metal catalyst (e.g., a copper complex). mdpi.com This creates a macroinitiator with a terminal halide group. Subsequently, this compound can be added to the system, and the polymerization continues from the active chain end of the first block, forming the second block. The resulting block copolymer would have a structure such as poly(monomer A)-b-poly(this compound). The molecular weight and low polydispersity (Đ) of the resulting polymer are key indicators of a successful controlled polymerization.

RAFT polymerization is another versatile method for preparing block copolymers. nih.gov This technique employs a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization. A first block is synthesized by polymerizing a monomer in the presence of the RAFT agent. The resulting polymer chain remains "living" and can be used as a macro-RAFT agent to initiate the polymerization of a second monomer, such as this compound, to form a diblock copolymer. This method is known for its tolerance to a wide range of functional monomers.

| Property | Block 1 (PMMA) | Diblock Copolymer |

| Monomer Feed Ratio (Monomer A : Monomer B) | - | Varies |

| Number-Average Molecular Weight (Mn, g/mol ) | Varies | Increases from Block 1 |

| Polydispersity Index (Đ) | < 1.5 | < 1.5 |

| Copolymer Composition (mol %) | 100% MMA | Varies |

Graft Copolymerization Techniques

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. The synthesis of graft copolymers involving this compound can be achieved through three main strategies: "grafting from," "grafting to," and "grafting through."

The "grafting from" approach involves initiating the polymerization of the graft chains from active sites along a pre-existing polymer backbone. For example, a polymer backbone could be functionalized with initiator groups suitable for ATRP. The polymerization of this compound would then be initiated from these sites, resulting in poly(this compound) chains grafted onto the main backbone. This method allows for the formation of densely grafted copolymers.

In the "grafting to" method, pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone that has complementary reactive sites. For instance, end-functionalized poly(this compound) chains could be coupled to a backbone polymer through reactions like "click" chemistry.

The "grafting through" technique, also known as the macromonomer method, involves the copolymerization of a low-molecular-weight monomer with a macromonomer (a polymer chain with a polymerizable end-group). A this compound macromonomer could be synthesized and then copolymerized with another monomer to form a graft copolymer where the poly(this compound) chains are incorporated as the grafts.

The table below outlines the key features of these graft copolymerization techniques.

Table 2: Comparison of Graft Copolymerization Techniques for this compound (Note: This table is a conceptual representation based on general polymer chemistry principles.)

| Technique | Description | Advantages |

| Grafting From | Polymerization of this compound is initiated from sites on a polymer backbone. | High graft density can be achieved. |

| Grafting To | Pre-made poly(this compound) chains are attached to a polymer backbone. | Graft chains can be well-characterized before grafting. |

| Grafting Through | A this compound macromonomer is copolymerized with another monomer. | Simple one-pot synthesis of the final copolymer. |

Statistical Copolymer Design

The synthesis of statistical copolymers of this compound with other monomers, such as methyl methacrylate or styrene, would typically be carried out via free-radical polymerization. The relative rates at which the two monomers add to the growing polymer chain are described by their reactivity ratios (r₁ and r₂). These ratios indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (homo-propagation) or the other monomer (cross-propagation).

For instance, in the copolymerization of this compound (M₁) with another monomer (M₂):

If r₁ > 1, the growing chain prefers to add another M₁ monomer.

If r₁ < 1, the growing chain prefers to add an M₂ monomer.

If r₁ ≈ 1 and r₂ ≈ 1, a random copolymer is formed.

If r₁ ≈ 0 and r₂ ≈ 0, an alternating copolymer is likely to form.

Determining these reactivity ratios is crucial for predicting the copolymer composition and microstructure for a given monomer feed ratio. While specific reactivity ratios for this compound are not detailed in the available search results, studies on similar systems, such as N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate, have determined these values to understand the resulting copolymer's nature. researchgate.net

The following table presents hypothetical data that would be gathered in a study to determine the reactivity ratios for the statistical copolymerization of this compound.

Table 3: Illustrative Data for Determining Monomer Reactivity Ratios in the Copolymerization of this compound (M₁) and a Comonomer (M₂) (Note: The data in this table is hypothetical and serves to illustrate the experimental design.)

| Feed Composition (mol fraction of M₁) | Copolymer Composition (mol fraction of M₁) | Conversion (%) |

| 0.1 | Experimental Value | < 10 |

| 0.3 | Experimental Value | < 10 |

| 0.5 | Experimental Value | < 10 |

| 0.7 | Experimental Value | < 10 |

| 0.9 | Experimental Value | < 10 |

Chemical Transformations and Functionalization of 4 Bromophenyl Acrylate

Reactions at the Bromo-Substituted Phenyl Moiety

The carbon-bromine bond in the phenyl ring of 4-bromophenyl acrylate (B77674) is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions, and is also a potential site for nucleophilic aromatic substitution and halogen-metal exchange.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 4-Bromophenyl acrylate serves as an excellent substrate for several of these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. The Suzuki-Miyaura reaction of this compound with various arylboronic acids, in the presence of a palladium catalyst and a base, yields 4-arylphenyl acrylate derivatives. The reaction is tolerant of the acrylate functionality and proceeds with high yields. mdpi.comkashanu.ac.irresearchgate.net

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good |

| Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene/H₂O | 100 | High |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 80-100 | Good to Excellent |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. This compound can react with various alkenes, such as styrene (B11656) or other acrylates, in the presence of a palladium catalyst and a base to form substituted cinnamates or other extended conjugated systems. The reaction typically favors the formation of the trans isomer. mdpi.comresearchgate.netorganic-chemistry.orgu-szeged.hu

| Alkene | Catalyst | Base | Solvent | Temperature (°C) |

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-120 |

| n-Butyl Acrylate | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | NMP | 120-140 |

| Methyl Methacrylate (B99206) | Pd/C | Na₂CO₃ | DMF/H₂O | 100 |

Table 2: Exemplary Conditions for the Heck Reaction with this compound.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The coupling of this compound with terminal alkynes, catalyzed by palladium and a copper co-catalyst, provides a direct route to 4-alkynylphenyl acrylates. rsc.orgorganic-synthesis.commasterorganicchemistry.comijnc.irnih.govresearchgate.net

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 50-70 |

| 1-Hexyne | Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF | 80-100 |

| Trimethylsilylacetylene | Pd(dba)₂ / AsPh₃ | CuI | i-Pr₂NH | Toluene | 60-80 |

Table 3: Typical Conditions for Sonogashira Coupling of this compound.

Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of carbon-nitrogen bonds. This compound can be coupled with a wide range of primary and secondary amines in the presence of a palladium catalyst and a strong base to yield 4-(amino)phenyl acrylates. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency. researchgate.netorganic-synthesis.comorganic-chemistry.orgnih.govrsc.orgchemrxiv.orgstackexchange.com

| Amine | Pd Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 |

| Morpholine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Dioxane | 100 |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | 90-110 |

Table 4: Representative Conditions for Buchwald-Hartwig Amination of this compound.

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally challenging. The reaction requires strong activation of the aromatic ring by potent electron-withdrawing groups, typically nitro groups, in positions ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.comorganicchemistoncall.com The acrylate group, while electron-withdrawing, may not provide sufficient activation for the reaction to proceed under standard SNAr conditions with common nucleophiles like alkoxides or thiolates. tue.nl The reaction would likely require harsh conditions, which could lead to polymerization or hydrolysis of the acrylate ester. For a successful SNAr reaction, the formation of a resonance-stabilized Meisenheimer complex is a key intermediate. libretexts.org With the acrylate group in the para position, the negative charge from the nucleophilic attack can be delocalized onto the carbonyl oxygen, which could potentially facilitate the reaction, though likely still requiring forcing conditions.

Halogen-metal exchange, most commonly lithium-halogen exchange, provides a route to aryl organometallic reagents. Treating this compound with strong organolithium reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures can lead to the formation of 4-lithiophenyl acrylate. researchgate.netlibretexts.orgharvard.edu However, a significant challenge in this reaction is the presence of the electrophilic acrylate moiety. The newly formed aryllithium species is a potent nucleophile and can readily undergo a 1,4-conjugate addition (Michael addition) to the acrylate of another molecule of this compound, leading to oligomerization or polymerization. To achieve a successful and selective halogen-metal exchange, very low temperatures (typically -78 °C or lower) and rapid trapping of the generated aryllithium with a suitable electrophile are crucial to minimize these side reactions. The use of less nucleophilic organometallic reagents, such as Grignard reagents formed via magnesium-halogen exchange, might offer better chemoselectivity, although the formation of the Grignard reagent from this compound can be sluggish and may require activated magnesium. researchgate.net

Reactions Involving the Acrylate Moiety

The electron-deficient double bond of the acrylate group is susceptible to nucleophilic attack and can also undergo addition reactions like epoxidation and dihydroxylation.

The acrylate moiety in this compound is an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide variety of nucleophiles. nih.govscispace.comresearchgate.netyoutube.comyoutube.comrsc.orgresearchgate.net This reaction is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position of the acrylate.

Carbon Nucleophiles: Soft carbon nucleophiles such as enolates, organocuprates (Gilman reagents), and enamines add to the β-carbon of the acrylate to form new carbon-carbon bonds. youtube.commasterorganicchemistry.comnih.govyoutube.com

Heteroatom Nucleophiles: A diverse range of heteroatom nucleophiles, including amines, thiols, and alcohols, can participate in Michael additions. The addition of amines (aza-Michael) and thiols (thia-Michael) is particularly efficient and often proceeds under mild conditions, sometimes even without a catalyst. nih.govresearchgate.netresearchgate.netusm.edu

| Nucleophile Type | Example Nucleophile | Product Type |

| Carbon | Diethyl malonate | 3-(Dialkoxycarbonylmethyl)propanoate derivative |

| Nitrogen | Piperidine | 3-(Piperidin-1-yl)propanoate derivative |

| Sulfur | Thiophenol | 3-(Phenylthio)propanoate derivative |

| Oxygen | Sodium methoxide | 3-Methoxypropanoate derivative |

Table 5: Examples of Michael Donors for Conjugate Addition to this compound.

The double bond of the acrylate group can be functionalized through oxidation reactions.

Epoxidation: The electron-deficient nature of the acrylate double bond makes it less reactive towards electrophilic epoxidizing agents compared to electron-rich alkenes. However, epoxidation can be achieved using more reactive peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), often requiring more forcing conditions such as higher temperatures or longer reaction times. libretexts.orgleah4sci.commasterorganicchemistry.comresearchgate.net The reaction results in the formation of 4-bromophenyl glycidate.

Dihydroxylation: The syn-dihydroxylation of the acrylate double bond can be accomplished using osmium tetroxide (OsO₄) as a catalyst with a co-oxidant like N-methylmorpholine N-oxide (NMO), a procedure known as the Upjohn dihydroxylation. masterorganicchemistry.comorganic-chemistry.orgscispace.comarkat-usa.orgyoutube.com This reaction proceeds through a cyclic osmate ester intermediate, leading to the formation of a vicinal diol with syn stereochemistry. For asymmetric dihydroxylation, chiral ligands can be employed in what is known as the Sharpless asymmetric dihydroxylation. scispace.com

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. While MCRs are a powerful tool in organic synthesis for creating molecular complexity, there is limited specific information available in the current scientific literature on the direct participation of this compound in such reactions.

Derivatization for Specific Material Precursors

The dual functionality of this compound makes it a versatile monomer for the synthesis of functional polymers and a precursor for various materials. Derivatization can be targeted at either the acrylate group, the bromophenyl ring, or both, to tailor the properties of the resulting materials.

One of the primary applications of this compound is in the synthesis of polymers. The acrylate group can undergo free-radical polymerization to produce homopolymers or be copolymerized with other monomers to create materials with specific properties. For instance, the copolymerization of N-(4-bromophenyl)-2-methacrylamide with glycidyl (B131873) methacrylate has been reported to yield functional copolymers. researchgate.net This suggests that this compound can be similarly used to introduce bromine atoms into a polymer backbone, which can serve as a handle for further post-polymerization modification or to enhance properties like refractive index or flame retardancy.

The bromine atom on the phenyl ring offers a site for a variety of cross-coupling reactions, which are powerful methods for carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed reactions such as the Heck and Suzuki couplings are particularly relevant.

The Heck reaction involves the coupling of an aryl halide with an alkene. rsc.org In the context of this compound, this reaction could be used to further functionalize the phenyl ring by introducing a variety of alkenyl substituents. This post-polymerization modification strategy would allow for the synthesis of graft copolymers or polymers with complex side-chain architectures.

The Suzuki reaction , another palladium-catalyzed cross-coupling reaction, pairs an organoboron compound with an aryl halide. nih.gov This reaction would enable the substitution of the bromine atom on the poly(this compound) with a wide range of aryl or alkyl groups, providing a powerful tool for tuning the optical and electronic properties of the polymer.

The following table summarizes representative conditions for these transformations, based on analogous systems.

| Transformation | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Product |

| Copolymerization | This compound, Glycidyl methacrylate | AIBN | 1,4-Dioxane | 70 | Poly(this compound-co-glycidyl methacrylate) |

| Heck Coupling | Poly(this compound), Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | DMF or NMP | 100-140 | Alkene-grafted polymer |

| Suzuki Coupling | Poly(this compound), Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Toluene/Water or Dioxane/Water | 80-110 | Aryl-functionalized polymer |

This table presents hypothetical reaction conditions based on established protocols for similar substrates.

Furthermore, the acrylate moiety can undergo Michael addition reactions. The conjugate addition of nucleophiles, such as amines or thiols, to the double bond of the acrylate can be used to introduce a variety of functional groups into the polymer side chain. This is a versatile method for creating polymers with tailored functionalities for applications in areas such as drug delivery or biomaterials.

Advanced Spectroscopic and Structural Characterization of 4 Bromophenyl Acrylate and Its Polymeric Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the definitive structural analysis of 4-Bromophenyl acrylate (B77674). Through the application of one- and two-dimensional NMR techniques, a detailed atom-by-atom map of the molecule's connectivity and chemical environment can be established.

Proton NMR (¹H NMR) spectroscopy of 4-Bromophenyl acrylate provides distinct signals corresponding to the vinylic and aromatic protons, allowing for unambiguous assignment of the molecular structure. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the acrylate functionality.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the three vinyl protons of the acrylate group and the four protons of the 4-bromophenyl ring. The vinyl protons typically appear as a complex set of multiplets in the range of δ 5.9 to 6.6 ppm. These protons, designated as Ha, Hb, and Hc, display characteristic cis, trans, and geminal coupling constants. The aromatic protons appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring, typically in the region of δ 7.0 to 7.6 ppm.

In the corresponding polymer, poly(this compound), the sharp signals of the vinyl protons disappear, and broad signals corresponding to the polymer backbone appear at approximately 1.5 to 2.5 ppm for the methylene (-CH₂-) protons and 2.5 to 3.0 ppm for the methine (-CH-) proton. The aromatic proton signals remain in a similar region but may show some broadening.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| Vinyl H (cis to ester) | 6.0 - 6.2 | Doublet of doublets | J_trans ≈ 17.3, J_gem ≈ 1.5 |

| Vinyl H (trans to ester) | 6.3 - 6.6 | Doublet of doublets | J_trans ≈ 17.3, J_cis ≈ 10.5 |

| Vinyl H (geminal to ester) | 5.9 - 6.1 | Doublet of doublets | J_cis ≈ 10.5, J_gem ≈ 1.5 |

| Aromatic H (ortho to ester) | 7.0 - 7.2 | Doublet | J_ortho ≈ 8.5 |

| Aromatic H (ortho to Br) | 7.5 - 7.7 | Doublet | J_ortho ≈ 8.5 |

Note: The chemical shift and coupling constant values are estimations based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information on the carbon framework of this compound. The spectrum displays distinct resonances for the carbonyl, vinylic, and aromatic carbons.

The carbonyl carbon of the ester group is typically observed as a single peak in the downfield region of the spectrum, around δ 164-166 ppm. The vinylic carbons of the acrylate moiety resonate at approximately δ 128 ppm and δ 131 ppm. The aromatic carbons exhibit four distinct signals. The carbon atom bearing the bromine atom (C-Br) is found at around δ 123 ppm, while the carbon attached to the ester oxygen (C-O) appears at approximately δ 149 ppm. The remaining two sets of aromatic carbons appear in the δ 123-133 ppm range.

Upon polymerization, the signals for the vinylic carbons disappear, and new signals corresponding to the aliphatic backbone carbons emerge in the upfield region of the spectrum, typically between δ 35 and 45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 164 - 166 |

| Vinylic (=CH₂) | 128 - 130 |

| Vinylic (=CH) | 130 - 132 |

| Aromatic (C-O) | 148 - 150 |

| Aromatic (C-H ortho to O) | 121 - 123 |

| Aromatic (C-H ortho to Br) | 132 - 134 |

| Aromatic (C-Br) | 122 - 124 |

Note: The chemical shift values are estimations based on analogous structures and may vary depending on the solvent and experimental conditions.

A COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the vicinal vinyl protons, confirming their connectivity within the acrylate group. Similarly, correlations between the ortho-coupled aromatic protons would be observed.

An HSQC spectrum would establish the one-bond correlations between protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule, such as the vinylic and aromatic C-H groups. These 2D NMR techniques are invaluable for the detailed structural elucidation of both the monomer and for analyzing the microstructure of its corresponding polymer. u-szeged.hu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a rapid and non-destructive method for identifying the key functional groups present in this compound and its polymeric systems.

The FTIR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its functional groups. The most prominent feature is the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1730-1750 cm⁻¹.

Other significant absorptions include the C=C stretching of the vinyl group around 1635 cm⁻¹, and the C-O stretching vibrations of the ester linkage, which are observed in the 1280-1150 cm⁻¹ region. The aromatic ring is identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The presence of the bromine substituent is indicated by a C-Br stretching vibration in the lower frequency region, typically around 600-500 cm⁻¹.

In the FTIR spectrum of poly(this compound), the characteristic absorption band of the vinyl C=C bond at approximately 1635 cm⁻¹ is absent or significantly diminished, indicating the polymerization of the monomer. The strong carbonyl absorption of the ester group remains a dominant feature of the polymer spectrum.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Vinyl C-H Stretch | 3050 - 3010 | Medium |

| Carbonyl (C=O) Stretch | 1750 - 1730 | Strong |

| Vinyl C=C Stretch | 1640 - 1620 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-O Stretch (Ester) | 1280 - 1150 | Strong |

| C-Br Stretch | 600 - 500 | Medium |

Note: The wavenumber ranges are typical values and can be influenced by the physical state of the sample and intermolecular interactions.

Raman spectroscopy provides complementary information to FTIR for the characterization of this compound. Raman spectra are particularly sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound is expected to show a strong band for the C=C stretching of the vinyl group around 1630-1640 cm⁻¹. The symmetric breathing vibration of the aromatic ring typically gives rise to a strong and sharp signal in the Raman spectrum. The C=O stretching vibration of the ester group, while strong in the FTIR spectrum, generally appears as a weaker band in the Raman spectrum. The C-Br stretching vibration is also observable in the low-frequency region.

For poly(this compound), the disappearance of the strong vinyl C=C stretching band would be a clear indicator of polymerization. Raman spectroscopy can also be a valuable tool for studying the kinetics of polymerization by monitoring the decrease in the intensity of the monomer's vinyl peak over time.

Table 4: Expected Raman Shifts for this compound

| Vibrational Mode | Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Vinyl C=C Stretch | 1640 - 1630 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| Carbonyl (C=O) Stretch | 1750 - 1730 | Weak-Medium |

| C-Br Stretch | 600 - 500 | Medium |

Note: Raman intensities can vary significantly depending on the experimental setup, including the excitation wavelength.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within this compound and its polymers. The UV-Vis spectrum of a molecule is influenced by its chromophores—the parts of the molecule that absorb light. In this compound, the key chromophores are the brominated benzene ring and the acrylate functional group.

Novel acrylate copolymers containing bromophenyl groups have been shown to exhibit distinct absorption peaks. For instance, a copolymer based on 4-(2-bromo-3-(4-bromophenyl)-3-oxo prop-1-enyl) phenyl acrylate displayed two primary absorption peaks around 250 nm and 340 nm. researchgate.net The absorption in the 250 nm region is characteristic of the π → π* transitions within the aromatic phenyl ring. The presence of the bromine atom and the acrylate group can cause a bathochromic (red) shift compared to unsubstituted benzene. The absorption at longer wavelengths, such as 340 nm, is often attributed to the extended conjugation of the system. researchgate.net Similarly, studies on other copolymerizable photoinitiators with acrylate groups have shown that the introduction of such moieties can shift the maximal absorption to longer wavelengths compared to simpler aromatic ketones. sci-hub.se

For poly(this compound), the UV-Vis spectrum is expected to be similar to that of the monomer, as the primary chromophores remain unchanged upon polymerization. However, the polymer environment can sometimes lead to slight shifts in the absorption maxima. The thermo-responsive behavior of block copolymers containing poly(phenyl acrylate) has been studied using UV-Vis spectrometry by monitoring changes in optical transmittance. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. The molecular formula of this compound is C₉H₇BrO₂, which corresponds to a monoisotopic mass of approximately 225.96 g/mol . uni.lu

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, distinguished by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 226 and 228.

The fragmentation pattern provides structural information. While a direct spectrum for this compound is not detailed in the provided results, the fragmentation of related bromophenyl compounds can provide insight. researchgate.netnist.gov Common fragmentation pathways for this compound would likely include:

Cleavage of the ester bond: This is a common fragmentation pathway for esters. Loss of the entire acrylate group (•OCOC₂H₃) from the molecular ion would lead to a bromophenyl cation.

Loss of acrylic acid: Rearrangement followed by the loss of acrylic acid (C₃H₄O₂) could occur.

Fragmentation of the aromatic ring: Loss of the bromine atom (•Br) or subsequent fragmentation of the bromobenzene ring can also be expected.

The study of fragmentation patterns is crucial for identifying unknown compounds and confirming the structure of synthesized molecules. nih.govnih.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Formula | Predicted m/z |

| [M+H]⁺ | C₉H₈BrO₂⁺ | 226.97022 |

| [M+Na]⁺ | C₉H₇BrO₂Na⁺ | 248.95216 |

| [M-H]⁻ | C₉H₆BrO₂⁻ | 224.95566 |

Data sourced from predicted values. uni.lu

Chromatographic Techniques for Polymer Analysis

Chromatography is indispensable for analyzing the properties of polymeric systems derived from this compound, such as molecular weight distribution and purity.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of polymers. lcms.czlcms.cz This technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. The output of a GPC analysis is a chromatogram that represents the distribution of molecular weights in the polymer sample.

From this distribution, several key parameters are calculated:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all chains have the same length. For polymers made by free radical polymerization, the PDI typically ranges from 1.5 to 2.0 or higher. researchgate.net

For copolymers of N-(4-bromophenyl)-2-methacrylamide, a related monomer, GPC has been used extensively to determine these parameters. researchgate.netresearchgate.netresearchgate.net For example, in the copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate (B99206), the resulting copolymer had a weight-average molecular mass of 74,913 g/mol and a PDI of 1.92, as determined by GPC calibrated with polystyrene standards. researchgate.net Similarly, GPC analysis of poly(stearyl acrylate) has been used to measure number average molecular weights in the range of 58,000-439,000 g/mol . ijeas.org For poly(this compound), a similar analysis would be performed by dissolving the polymer in a suitable solvent like tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) and analyzing it on a GPC system. regulations.gov

Table 2: Illustrative GPC Data for Copolymers of N-(4-bromophenyl)-2-methacrylamide (BrPMAAm) and 2-hydroxyethylmethacrylate (HEMA)

| Sample | Mole Fraction BrPMAAm in Copolymer | Mn (x 10⁻⁴ g/mol ) | Mw (x 10⁻⁴ g/mol ) | PDI (Mw/Mn) |

| Copoly-1 | 0.05 | 1.73 | 3.22 | 1.86 |

| Copoly-4 | 0.28 | 1.63 | 2.70 | 1.66 |

| Copoly-7 | 0.54 | 1.50 | 2.92 | 1.94 |

| Copoly-9 | 0.64 | 1.83 | 3.44 | 1.88 |

This data is for a related methacrylamide polymer and serves as an example of typical GPC results. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the this compound monomer and for determining the composition of its copolymers. Due to the relatively non-polar nature of many acrylate compounds, reversed-phase HPLC is a common method. e3s-conferences.org

For purity analysis of the monomer, a sample is dissolved in a suitable solvent and injected into the HPLC system. A C18 column is often effective, and the mobile phase typically consists of a mixture of acetonitrile and water. e3s-conferences.orgsielc.com A Diode Array Detector (DAD) or a UV detector set at a wavelength where the acrylate absorbs strongly (e.g., around 210 nm) is used for detection. e3s-conferences.org The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. The method's effectiveness is validated by establishing good linearity over a concentration range, with correlation coefficients typically greater than 0.999. e3s-conferences.orgiosrjournals.orge3s-conferences.org

When this compound is used to create copolymers, HPLC can be employed to determine the amount of unreacted monomer or to analyze the copolymer's composition after degradation. This is crucial for quality control and for understanding polymerization kinetics.

Table 3: Typical HPLC Conditions for Acrylate Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., ZORBAX SB-AQ, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water e3s-conferences.org |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) at ~210 nm e3s-conferences.org |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of a crystal. For the this compound monomer, single-crystal XRD can be used to determine its precise three-dimensional structure, including bond lengths, bond angles, and crystal packing. This information is fundamental to understanding the material's physical properties.

Studies on similar molecules, such as N-(4-bromophenyl)-4-methoxybenzenesulfonamide, have shown that they can crystallize in systems like the monoclinic space group P2₁. researchgate.net Another related compound, 4-bromo-2-chlorophenyl (E)-3-[4-(undecyloxy)phenyl]acrylate, crystallizes in the triclinic system. researchgate.net For this compound, a single-crystal XRD analysis would provide detailed crystallographic data, including unit cell parameters (a, b, c, α, β, γ), space group, and the arrangement of molecules in the crystal lattice. researchgate.netresearchgate.net

When applied to the polymer, poly(this compound), XRD is used to determine its morphology—whether it is amorphous, semi-crystalline, or crystalline. rjlbpcs.com

Amorphous polymers lack long-range order and produce a broad, diffuse halo in their XRD patterns.

Crystalline polymers have ordered regions (crystallites) that diffract X-rays at specific angles, resulting in sharp peaks in the XRD pattern. researchgate.netmdpi.com

The degree of crystallinity significantly impacts the polymer's mechanical and thermal properties. The XRD pattern of a polymer provides insight into the packing of the polymer chains. For example, the XRD pattern of poly(BrPMAAm) nanocomposites has been studied to understand the morphology and dispersion of clay within the polymer matrix. researchgate.net

Table 4: Example Crystallographic Data for a Related Compound (N-(4-Bromophenyl)-4-methoxybenzenesulfonamide)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.9124(7) |

| b (Å) | 4.9670(3) |

| c (Å) | 11.9124(7) |

| β (°) | 104.71 |

| Volume (ų) | 681.74(7) |

| Z | 2 |

This data is for a related bromophenyl compound and illustrates the type of information obtained from single-crystal XRD analysis. researchgate.net

Computational and Theoretical Studies on 4 Bromophenyl Acrylate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, spectroscopic properties, and reactivity indices.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the atomic coordinates corresponding to the lowest energy state on the potential energy surface. For 4-bromophenyl acrylate (B77674), this involves finding the most stable arrangement of the bromophenyl group relative to the acrylate moiety.

Conformational analysis is crucial as the rotation around single bonds can lead to different conformers with varying energies. Computational workflows can systematically explore the conformational space to identify the global minimum energy structure. chemrxiv.org This optimized geometry is the foundation for all subsequent property calculations, ensuring they are representative of the molecule's most probable state. While specific conformational analysis data for 4-bromophenyl acrylate is not detailed in the available literature, the standard approach involves using a reliable force field to generate potential conformers, which are then re-optimized at a higher level of theory, such as DFT. chemrxiv.org

DFT calculations are highly effective in predicting spectroscopic data, which can be used to interpret and verify experimental results.

NMR Chemical Shifts: The gauge-including atomic orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors, from which NMR chemical shifts are derived. nih.gov Although computationally intensive, this method can achieve high accuracy, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C shifts when compared to experimental values. nih.govbris.ac.uk For this compound, theoretical calculations would predict the distinct chemical shifts for the vinyl protons of the acrylate group and the aromatic protons on the bromophenyl ring, aiding in the assignment of experimental spectra.

Vibrational Frequencies: Theoretical vibrational analysis involves calculating the second derivatives of the energy with respect to atomic displacements. This produces a set of vibrational modes and their corresponding frequencies, which correlate to peaks in an infrared (IR) spectrum. researchgate.net DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used for this purpose. researchgate.netnih.gov The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR data. nih.govresearchgate.net

Table 1: Conceptual DFT-Predicted Spectroscopic Parameters for this compound Note: These are representative parameters that would be calculated. Specific values require dedicated computational studies.

| Parameter | Computational Method | Predicted Information |

|---|---|---|

| ¹H NMR Chemical Shifts | DFT/GIAO | Chemical shifts (ppm) for aromatic and vinyl protons |

| ¹³C NMR Chemical Shifts | DFT/GIAO | Chemical shifts (ppm) for carbonyl, vinyl, and aromatic carbons |

| Vibrational Frequencies | DFT (e.g., B3LYP) | Frequencies (cm⁻¹) for C=O stretch, C=C stretch, C-Br stretch, etc. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. xisdxjxsu.asia

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. xisdxjxsu.asia For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO would likely be centered on the electron-withdrawing acrylate group. This distribution influences the molecule's behavior in charge-transfer interactions and its susceptibility to nucleophilic or electrophilic attack. nih.gov Analysis of FMOs is essential for understanding the mechanisms of polymerization and other chemical reactions involving the monomer.

Molecular Modeling and Simulation of Polymerization Processes

Beyond the properties of the single monomer, computational modeling can simulate the complex processes involved in polymerization, providing insights into reaction kinetics and polymer properties.

Kinetic modeling of free-radical polymerization involves a set of differential equations that describe the rates of initiation, propagation, termination, and chain transfer reactions. mdpi.com Software packages like PREDICI® are used to simulate these complex systems. mdpi.com The model incorporates kinetic rate coefficients for each elementary reaction step. For acrylates, phenomena such as backbiting and diffusion-controlled effects become significant, especially at high conversion, and must be included for the model to accurately predict the polymerization rate and the evolution of molecular weight over time. mdpi.comchemrxiv.org

The key steps in modeling the free-radical polymerization of an acrylate monomer are:

Initiation: Decomposition of an initiator (e.g., AIBN) to form primary radicals.

Propagation: Addition of monomer units to the growing polymer radical chain.

Termination: Combination or disproportionation of two polymer radicals to end chain growth.

Chain Transfer: Transfer of the radical activity to a monomer, solvent, or chain transfer agent.

By simulating these processes, researchers can optimize reaction conditions such as temperature, initiator concentration, and solvent choice to achieve desired polymer characteristics. imaging.orgnanoient.org

When this compound is copolymerized with another monomer, the composition and sequence distribution of the resulting polymer are determined by the monomer reactivity ratios (r₁ and r₂). These ratios quantify the preference of a growing polymer chain ending in one monomer unit to add the same monomer (r > 1) or the other monomer (r < 1).

Table 2: Monomer Reactivity Ratios for the Copolymerization of N-(4-bromophenyl)-2-methacrylamide (M₁) with Glycidyl (B131873) Methacrylate (B99206) (M₂) researchgate.net

| Method | r₁ (BrPMAAm) | r₂ (GMA) |

|---|---|---|

| Fineman–Ross | 0.2893 | 0.7114 |

| Kelen–Tüdös | 0.3361 | 0.8645 |

| Extended Kelen–Tüdös | 0.3096 | 0.8577 |

| RREVM (Non-linear) | 0.3453 | 0.8606 |

The values of r₁ < 1 and r₂ < 1 indicate that in this system, both growing radical chains prefer to add the other monomer (alternating tendency) rather than their own. researchgate.net Such data is critical for predicting copolymer composition at different monomer feed ratios and for tailoring the synthesis to produce polymers with specific properties. researchgate.nettue.nl Similar computational and experimental approaches can be applied to determine the reactivity ratios for this compound with various comonomers.

Molecular Docking Studies